LOSIGAMONE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Losigamone is an investigational drug primarily studied for its potential use in the treatment of epilepsy. It has been explored as an add-on therapy for partial seizures. The compound is known for its unique anticonvulsant activity profile and excellent tolerability .
Preparation Methods
The synthesis of losigamone involves several steps, starting with the preparation of the key intermediate, (2R)-2-[(S)-(2-chlorophenyl)-hydroxymethyl]-3-methoxy-2H-furan-5-one. The synthetic route typically includes the following steps:
Formation of the furanone ring: This involves the reaction of a suitable precursor with a chlorophenyl compound under controlled conditions.
Hydroxymethylation: The introduction of the hydroxymethyl group is achieved through a reaction with formaldehyde or a similar reagent.
Chemical Reactions Analysis
Losigamone undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert this compound to its alcohol derivatives.
Substitution: Substitution reactions, particularly involving the chlorophenyl group, can lead to the formation of various derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions .
Scientific Research Applications
Chemistry: Losigamone serves as a model compound for studying furanone chemistry and its derivatives.
Biology: It has been used in studies investigating the interaction of small molecules with biological targets.
Medicine: The primary focus of this compound research is its potential use as an anticonvulsant for treating epilepsy.
Mechanism of Action
The exact mechanism of action of losigamone is not fully understood. it is believed to interact with several molecular targets, including:
Potassium and Sodium Channels: Interaction with these channels has been proposed, contributing to its anticonvulsant effects.
Excitatory Amino Acid-Mediated Processes: The pharmacological activity profiles of the two enantiomers of this compound suggest involvement in excitatory amino acid-mediated processes.
Comparison with Similar Compounds
Losigamone is unique compared to other anticonvulsants due to its distinct chemical structure and mechanism of action. Similar compounds include:
Carbamazepine: Another anticonvulsant used for treating epilepsy, but with a different chemical structure and mechanism.
Valproic Acid: Widely used for epilepsy treatment, it has a broader spectrum of activity compared to this compound.
Lamotrigine: Another anticonvulsant with a different mechanism of action, primarily involving sodium channel inhibition.
This compound’s uniqueness lies in its specific interaction with GABA receptors and its distinct pharmacological profile, making it a valuable compound for further research and potential therapeutic use .
Properties
CAS No. |
112856-44-7 |
---|---|
Molecular Formula |
C12H11ClO4 |
Molecular Weight |
254.66 g/mol |
IUPAC Name |
(2S)-2-[(R)-(2-chlorophenyl)-hydroxymethyl]-3-methoxy-2H-furan-5-one |
InChI |
InChI=1S/C12H11ClO4/c1-16-9-6-10(14)17-12(9)11(15)7-4-2-3-5-8(7)13/h2-6,11-12,15H,1H3/t11-,12-/m1/s1 |
InChI Key |
ICDNYWJQGWNLFP-VXGBXAGGSA-N |
SMILES |
COC1=CC(=O)OC1C(C2=CC=CC=C2Cl)O |
Isomeric SMILES |
COC1=CC(=O)O[C@H]1[C@@H](C2=CC=CC=C2Cl)O |
Canonical SMILES |
COC1=CC(=O)OC1C(C2=CC=CC=C2Cl)O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
(5RS)-(alphaSR)-5-(2-chlorophenylhydroxymethyl)-4-methoxy-2(5H)-furanone 5-(2-chlorophenylhydroxymethyl)-4-methoxy-2-(5H)-furanone A 033 A-033 A033 ADD137022 AO-33 losigame losigamone |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.